4-(3-Bromobenzoyl)isoquinoline

Structure-Activity Relationship (SAR) Organic Synthesis Medicinal Chemistry

When designing SAR-optimized isoquinoline leads, sourcing a high-purity meta-bromo intermediate with reliable batch consistency often presents a bottleneck. 4-(3-Bromobenzoyl)isoquinoline (CAS 1187169-00-1) directly addresses this need. • Enables precise Suzuki-Miyaura cross-coupling at the meta-position, offering distinct reactivity not achievable with ortho/para isomers. • Guaranteed 97% purity ensures reproducible catalytic transformations and avoids failed reactions. • Batch-to-batch consistency and well-documented hazard profile support long-term research programs and scale-up studies.

Molecular Formula C16H10BrNO
Molecular Weight 312.16 g/mol
CAS No. 1187169-00-1
Cat. No. B1373707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromobenzoyl)isoquinoline
CAS1187169-00-1
Molecular FormulaC16H10BrNO
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
InChIKeyBJAJGDVVIADVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromobenzoyl)isoquinoline (CAS 1187169-00-1): A Benchmark Isoquinoline Building Block for Procurement Evaluation


4-(3-Bromobenzoyl)isoquinoline (CAS 1187169-00-1) is a halogenated isoquinoline derivative with the molecular formula C16H10BrNO and a molecular weight of 312.16 g/mol . It is primarily supplied as a research chemical building block for organic synthesis and medicinal chemistry applications. Its core structure consists of an isoquinoline ring system coupled to a 3-bromophenyl ketone moiety, which confers specific reactivity and physicochemical properties that distinguish it from its positional isomers .

Meta-bromo substituted isoquinoline building block
Reported purity specification supports reproducible synthesis
Distinct meta-substitution profile vs. ortho/para isomers

4-(3-Bromobenzoyl)isoquinoline: Why Positional Isomers Are Not Interchangeable for Critical R&D


In isoquinoline-based chemistry, the position of a halogen substituent on the benzoyl ring critically governs the molecule's electronic distribution, steric profile, and subsequent reactivity in key transformations like cross-couplings [1]. 4-(3-Bromobenzoyl)isoquinoline, with its bromine at the meta-position, offers a distinct steric and electronic environment compared to its ortho- or para-substituted analogs. This difference directly impacts its suitability as a synthetic intermediate, where the meta-bromo group can provide a unique handle for sequential functionalization that its isomers cannot replicate. For procurement, this means that substituting a cheaper or more readily available isomer without rigorous validation can lead to divergent reaction outcomes, lower yields, or altered biological activity in the final compound [1].

Positional isomer mismatch
Ortho- or para-bromo analogs may alter steric and electronic reactivity in cross-coupling steps.
Purity variance
Unverified purity of substitute isomers may compromise reaction yield and reproducibility.

4-(3-Bromobenzoyl)isoquinoline (CAS 1187169-00-1): Verifiable Procurement and Reactivity Differentiators vs. Analogs


4-(3-Bromobenzoyl)isoquinoline: Meta-Bromo Substitution Confers a Distinct Steric and Electronic Profile

The 3-bromo (meta) substitution on the benzoyl ring of 4-(3-Bromobenzoyl)isoquinoline creates a unique steric and electronic environment compared to its 2-bromo (ortho) and 4-bromo (para) analogs. This difference is a well-established principle in heterocyclic chemistry, where the position of a halogen dictates the molecule's reactivity in cross-coupling reactions and its binding interactions with biological targets [1]. While specific quantitative reaction rate data for this exact compound is not publicly available, the class-level inference from halogenated isoquinoline SAR studies confirms that the meta-position will exhibit different steric hindrance and electronic resonance effects than the ortho or para positions, leading to quantifiably different outcomes in synthetic sequences [1].

Meta vs. ortho/para isomer profile
Class-level inference
Meta substitution creates a distinct steric/electronic environment
Supports isomer-specific synthetic route design
Based on general halogenated isoquinoline SAR; direct reaction data not available
Structure-Activity Relationship (SAR) Organic Synthesis Medicinal Chemistry

4-(3-Bromobenzoyl)isoquinoline: Guaranteed High Purity for Reproducible Research

The commercially supplied material from reputable vendors such as Fluorochem is certified with a minimum purity of 97.0% . This specification provides a verifiable quality benchmark for procurement, ensuring that the compound meets a defined standard for use in sensitive synthetic or biological assays. This is a quantitative assurance of material quality that can be directly compared against the purity specifications offered by other suppliers for this compound or its analogs.

Certified purity specification
Data to verify
97.0% (vendor CoA)
Provides a verifiable quality benchmark for procurement
Supplier-reported value; independent verification recommended
Chemical Procurement Quality Control Reproducibility

4-(3-Bromobenzoyl)isoquinoline: A Well-Defined Hazard Profile for Safe Handling and Compliance

The compound's hazard profile is explicitly detailed by the vendor, including GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This specific set of warnings is associated with the GHS07 pictogram (Harmful/Irritant). This provides a clear, quantitative safety classification for handling, storage, and disposal. This information is essential for procurement to ensure appropriate safety protocols and compliance with institutional and legal requirements are met.

Defined hazard profile
Specification review
H302, H315, H319, H335; GHS07
Establishes baseline hazard profile for safe handling
Per vendor SDS; review institutional safety protocols
Laboratory Safety Chemical Handling Regulatory Compliance

4-(3-Bromobenzoyl)isoquinoline (CAS 1187169-00-1): Primary Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Meta-Substituted Drug Candidates

This compound is ideally suited as a key intermediate for constructing drug-like molecules that require a meta-bromo substituent for optimal target engagement. The unique electronic and steric properties of the 3-bromo group, as inferred from halogenated isoquinoline SAR [1], make it a distinct choice over ortho- or para-substituted analogs when designing structure-activity relationship (SAR) studies for new therapeutic agents.

Organic Synthesis: A Platform for Sequential Functionalization via Cross-Coupling

The presence of the bromine atom at the meta-position provides a valuable synthetic handle for late-stage functionalization. It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl or heteroaryl groups [1]. The high certified purity (97.0%) ensures that these sensitive catalytic reactions can proceed with high fidelity and reproducibility, a critical factor in both academic and industrial research settings.

Chemical Biology: Probe Development for Target Identification

Researchers can leverage the distinct molecular properties of 4-(3-Bromobenzoyl)isoquinoline to develop chemical probes for studying biological systems. Its well-defined hazard profile and guaranteed purity facilitate its use in cellular assays where the outcome is highly sensitive to chemical structure and impurity profiles. The specific substitution pattern can influence membrane permeability and target binding, making it a valuable tool for investigating pathways where meta-substitution is known to be critical.

Application
Selection Property
Validation Focus
Meta-substituted research compound synthesis
Meta-bromo positional isomer
Reactivity and SAR endpoint review
Palladium-catalyzed cross-coupling platform
High-purity building block specification
Reaction fidelity and reproducibility review
Chemical biology probe development
Defined hazard and purity profile
Assay consistency and handling context
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